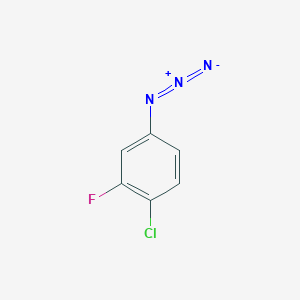

4-Azido-1-chloro-2-fluorobenzene

Vue d'ensemble

Description

4-Azido-1-chloro-2-fluorobenzene is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 4-Azido-1-chloro-2-fluorobenzene are the inner Kohn-Sham orbitals of the molecule . These orbitals play a crucial role in the electronic structure and orbital symmetries of the molecule .

Mode of Action

this compound interacts with its targets through strong-field ionization . This process is influenced by the molecule’s orientation, the polarization, and the intensity of the external laser field . The ionization rates of the orbitals demonstrate a significant spatial dependency .

Biochemical Pathways

The compound’s interaction with its targets suggests that it may influence pathways related to electron transfer and molecular ionization .

Result of Action

The action of this compound results in the ionization of the molecule . This ionization is dependent on the molecule’s orientation and the characteristics of the external laser field . The ionization rates of the orbitals demonstrate a significant spatial dependency .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the polarization and intensity of the external laser field . These factors can alter the ionization rates of the molecule’s orbitals .

Activité Biologique

4-Azido-1-chloro-2-fluorobenzene is a halogenated aromatic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and bioorthogonal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H3ClFN3

- Molecular Weight : 171.56 g/mol

- CAS Number : 85862-85-7

The biological activity of this compound is primarily attributed to its azido group, which participates in various chemical reactions, including:

- Nucleophilic Substitution : The azido group can be replaced by other nucleophiles, facilitating the synthesis of diverse compounds.

- Cycloaddition Reactions : It can undergo cycloaddition with alkynes to form triazoles, a reaction extensively utilized in click chemistry for labeling biomolecules .

These reactions are crucial for developing bioorthogonal chemistries that allow for selective labeling and tracking of biomolecules in complex biological systems.

1. Bioorthogonal Chemistry

This compound serves as a key building block in bioorthogonal reactions, particularly in the synthesis of fluorescent labels for imaging. The azide can react with various alkyne-bearing molecules under mild conditions, providing a versatile tool for bioconjugation.

2. Medicinal Chemistry

This compound is explored as an intermediate in synthesizing pharmaceutical agents. Its ability to participate in click chemistry makes it a valuable asset in drug discovery and development .

3. Anticancer Research

Recent studies have highlighted the potential of azide-containing compounds in targeting cancer cells. For instance, azides have been utilized to develop antibody-drug conjugates that can deliver cytotoxic agents selectively to cancer cells expressing specific markers .

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the use of this compound in synthesizing triazole derivatives through click chemistry. The reaction yielded high purity products suitable for further biological evaluation .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Triazole A | 90% | CuSO4, DMSO, room temperature |

| Triazole B | 85% | TBTA ligand, water co-solvent |

Case Study 2: Targeting Folate Receptor Alpha (FRα)

In anticancer research, compounds similar to this compound have been employed to create conjugates targeting FRα in ovarian cancer cells. These studies revealed that azide-based conjugates could effectively deliver cytotoxic agents to FRα-positive tumors, enhancing therapeutic efficacy while minimizing systemic toxicity .

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety considerations for azide compounds include potential hazards associated with their reactive nature. Proper handling and safety protocols should be observed when working with this compound due to its potential explosiveness under certain conditions .

Applications De Recherche Scientifique

4-Azido-1-chloro-2-fluorobenzene is a compound with a benzene ring, an azido group, a chloro group, and a fluorine atom. Due to its azido group, it is highly reactive and is useful in click chemistry applications. The azido group allows for selective labeling of biomolecules, which facilitates the study of biological processes without disrupting cellular functions.

Scientific Research Applications

This compound is used in scientific research for chemistry, biology, and medicine. It is a reagent in the synthesis of complex organic molecules and is used in the study of biological pathways through bioorthogonal chemistry. It is also investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Bioorthogonal Chemistry Bioorthogonal chemistry uses compounds like this compound in different applications. The azido group enables researchers to tag proteins or nucleic acids, allowing for tracking and visualization in live cells. Due to its reactivity, it is a valuable intermediate in synthesizing new therapeutic agents, particularly in cancer research and treatment.

Organic Synthesis It is a key reagent in the synthesis of triazole derivatives, which have applications in pharmaceuticals and materials science. The compound's structure allows it to participate in various reactions critical for synthesizing complex organic compounds and studying biological interactions. The molecular mechanism involves the azide group's reaction with alkynes, forming triazole linkages that stabilize the interaction with target biomolecules. This specificity enhances its utility in biochemical assays and imaging techniques.

This compound exhibits significant biological activity because it can interact with various biomolecules. It is particularly noted for its role in bioorthogonal chemistry, where it can label proteins and other biomolecules without interfering with native cellular functions. The azide group enables selective reactions with alkynes, allowing researchers to track cellular processes such as signaling pathways and gene expression.

Studies show that this compound interacts effectively with various enzymes and proteins through its azide group. These interactions can lead to significant changes in the function and localization of biomolecules within cells. The specificity of these interactions is crucial for applications in drug discovery and development, as they allow researchers to explore complex biological processes without disrupting normal cellular functions.

When compared to other azido-substituted benzene derivatives, 1-Azido-4-chloro-2-fluorobenzene demonstrates unique properties:

| Compound | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Azido-4-chlorobenzene | Chlorine atom instead of fluorine | Similar reactivity but different electronic effects |

| 1-Azido-4-bromobenzene | Bromine atom replaces fluorine | Shows different reactivity due to bromine's larger size |

| 4-Azidotoluene | Methyl group instead of fluorine | Different steric effects impacting reactivity |

Propriétés

IUPAC Name |

4-azido-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWRMSCJGZQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251142-19-4 | |

| Record name | 4-azido-1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.